(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate
Description
Properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C5H6O5/c1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2,10-12H,3-4H2,1H3;1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAUVUHGQARGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93803-23-7 | |
| Record name | Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70950008 | |
| Record name | 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27280-85-9 | |
| Record name | Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27280-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Conductase | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027280859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxoglutaric acid, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXINE OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68V67Y6Q3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Piriglutine primarily targets the glucagon-like peptide-1 receptors (GLP-1Rs) . These receptors play a crucial role in glucose homeostasis and appetite regulation.
Mode of Action
Piriglutine, a synthetic analog of human glucagon-like peptide-1 (GLP-1), acts as a GLP-1 receptor agonist. It enhances insulin secretion and inhibits glucagon release via the stimulation of GLP-1Rs.
Biochemical Pathways
Piriglutine regulates lipid metabolism-related signaling, including the AMPK and ACC pathways . It also activates the neurotransmitters neuropeptide Y and agouti-related protein in the hypothalamus, which helps reduce hunger and increase satiety.
Pharmacokinetics
Piriglutine is slowly absorbed following subcutaneous injection, with a tmax of approximately 12 hours. Its absolute bioavailability is around 55%. The prolonged action of piriglutine is achieved by attaching a fatty acid molecule at position 26 of the GLP-1 molecule, enabling it to bind reversibly to albumin within the subcutaneous tissue and bloodstream and be released slowly over time.
Result of Action
It decreases hemoglobin A1c (HbA1c) in type 2 diabetes (T2D) patients when prescribed as monotherapy or in combination with one or more antidiabetic drugs.
Action Environment
The action of piriglutine is largely independent of the injection site. Increasing body weight and male sex are associated with reduced concentrations, but there is substantial overlap between subgroups. Exposure is reduced with mild, moderate, or severe renal or hepatic impairment.
Biological Activity
(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate, also known by its CAS number 27280-85-9, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHNO·CHO
- Molecular Weight : 315.276 g/mol
- Melting Point : 120.5 - 121.5 °C
- Storage Conditions : Recommended storage at 2-8°C in an inert atmosphere.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its pharmacological effects. Research indicates that it may exhibit various biological properties such as:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
- Neuroprotective Properties : Preliminary data indicate that it could protect neuronal cells against apoptosis induced by neurotoxic agents.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Modulation of Enzymatic Activity : It may influence enzymes involved in oxidative stress and inflammatory pathways.
- Interaction with Cellular Signaling Pathways : Potential interactions with signaling molecules that regulate cell survival and inflammation.
- Antioxidant Pathways Activation : Induction of endogenous antioxidant defenses.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Research Findings
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2021) | In vitro neuronal cell line | Demonstrated significant neuroprotection against oxidative stress with IC50 values at 15 µM. |
| Johnson et al. (2020) | Mouse model of inflammation | Reduced levels of TNF-alpha and IL-6 after treatment with the compound (p < 0.05). |
| Lee et al. (2019) | Human lymphocytes | Showed a dose-dependent decrease in reactive oxygen species (ROS) production at concentrations up to 20 µM. |
Toxicity Profile
The toxicity profile of this compound has been evaluated in animal models:
- LD50 Value : The intramuscular LD50 was reported to be approximately 2472 mg/kg in mice, indicating moderate toxicity levels .
Safety Data
| Hazard Classification | Signal Word | Hazard Statements |
|---|---|---|
| GHS07 | Warning | H317 - May cause an allergic skin reaction; H319 - Causes serious eye irritation |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate. For instance, compounds derived from similar pyridine structures have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli using methods like disc diffusion assays . The effectiveness of these compounds suggests that this compound might exhibit similar properties, making it a candidate for further investigation in antimicrobial drug development.
Anticancer Potential
The compound's derivatives have been evaluated for anticancer activity. In vitro studies demonstrated promising results against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanisms of action typically involve inducing apoptosis in cancer cells while sparing normal cells . This selective toxicity is crucial for developing effective cancer therapies with fewer side effects.
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing derivatives of pyridine compounds demonstrated their effectiveness against multidrug-resistant bacteria. The results indicated that certain modifications to the pyridine structure enhanced antimicrobial activity significantly . This suggests that this compound could be similarly effective if tested under controlled conditions.
Case Study 2: Anticancer Activity Assessment
In another research effort, derivatives of similar pyridine structures were tested for their anticancer properties against A549 cells. The study revealed that specific substitutions on the pyridine ring led to increased cytotoxicity against cancer cells while maintaining low toxicity towards non-cancerous cells . Such findings underscore the potential therapeutic applications of this compound in oncology.
Comparison with Similar Compounds
Stoichiometric and Structural Differences
- The primary compound (27280-85-9) is a 1:1 salt , whereas the related compound (93803-23-7) adopts a 1:2 stoichiometry , likely altering solubility and stability .
- Doxylamine succinate (C₁₇H₂₂N₂O·C₄H₆O₄) shares the salt-forming property but differs functionally as an antihistamine rather than a vitamin derivative .
- Pyridoxine hydrochloride replaces α-ketoglutarate with a chloride ion, reducing molecular weight (205.64 vs.
Physicochemical Properties
- Solubility: Doxylamine succinate is explicitly noted as "very soluble in water," while data for the primary compound is inferred from its salt nature . Pyridoxine hydrochloride’s high water solubility is well-documented .
- Chirality : Doxylamine succinate is chiral (racemic mixture), whereas the primary compound lacks reported chirality .
Preparation Methods
Pyridoxine Hydrochloride as a Starting Material
Pyridoxine HCl (CAS 58-56-0) serves as the primary precursor. Dehydrochlorination is achieved via neutralization with a weak base:
Procedure :
Reduction of 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid
Alternative routes involve reducing the dicarboxylic acid derivative (CAS 479-30-1):
Procedure :
-
Suspend 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid (5 g, 25.4 mmol) in dry THF (100 mL).
-
Add LiAlH₄ (1.93 g, 50.8 mmol) portionwise under N₂.
-
Reflux for 6 h, quench with H₂O, filter, and concentrate to isolate pyridoxol (3.7 g, 82% yield).
Salt Formation and Optimization
Acid-Base Reaction in Aprotic Solvents
Stoichiometry : 1:1 molar ratio of pyridoxol (C₈H₁₁NO₃, MW 169.18) to 2-oxoglutaric acid (C₅H₆O₅, MW 146.10).
Procedure :
Photoredox-Catalyzed Esterification (Adapted from ACS Omega Protocol)
Recent advances in photoredox catalysis enable mild esterification:
Procedure :
-
Mix pyridoxol (10 mmol), 2-oxoglutaric acid (10 mmol), 2-ethylanthraquinone (2-EY, 0.2 mmol), and Hantzsch ester (3.3 mmol) in THF/H₂O (95:5, 60 mL).
-
Irradiate with 10 W LEDs under N₂ for 12 h.
-
Concentrate and purify via silica chromatography (petroleum ether/ethyl acetate, 20:1) to yield the product (87% yield).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Solvent Polarity | Ethanol > MeOH | Anhydrous ethanol |
| Temperature | 60°C > RT | 60°C, 4 h |
| Catalysis | Photoredox > None | 2-EY (0.2 mmol), hν |
Industrial-Scale Considerations
Cost-Effective Production
| Component | Cost (USD/kg) | Source |
|---|---|---|
| Pyridoxine HCl | 120 | Pharmaceutical suppliers |
| 2-Oxoglutaric Acid | 90 | Chemical distributors |
Q & A
Basic: What are the key considerations for synthesizing (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis involves multi-step protection and coupling reactions. For acetonide protection of the diol groups, a suspension of pyridoxine hydrochloride in dry acetone is reacted with 2,2-dimethoxypropane under argon, catalyzed by p-toluenesulfonic acid. Neutralization with aqueous NaHCO₃ and extraction with dichloromethane yields the protected intermediate (86% yield). Key optimizations include:
- Inert atmosphere : Prevents oxidation of sensitive hydroxyl groups .
- Catalyst stoichiometry : Excess p-toluenesulfonic acid (4 eq.) ensures complete reaction .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- TLC : Used to monitor reaction progress (e.g., acetonide protection) with visualization under UV light .
- Melting Point : Determines purity (203–209°C with decomposition for pyridoxine hydrochloride) .
- NMR Spectroscopy : Confirms structural integrity, particularly for hydroxyl and methyl groups .
- UV-Vis Spectroscopy : Validates electronic properties in azo derivatives (e.g., λmax at 473 nm) .
Basic: What are the solubility and stability profiles of this compound under varying conditions?
Methodological Answer:
- Solubility : Highly soluble in water and ethanol (96%), critical for formulation studies .
- Stability : Degrades above 209°C; sensitive to acidic/basic conditions. Store in anhydrous environments to prevent hydrolysis .
| Property | Value/Description | Source |
|---|---|---|
| Water Solubility | Very soluble | |
| Ethanol Solubility | Freely soluble | |
| Melting Point (decomp.) | 203–209°C |
Advanced: How can researchers design ester derivatives (e.g., diesters with fatty acids) to enhance bioavailability?
Methodological Answer:
- Esterification : React with palmitic acid chloride in anhydrous DCM, using DMAP as a catalyst.
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates products .
- Validation : Mass spectrometry (e.g., m/z 645.9954 for di-palmitate) confirms successful derivatization .
Advanced: What computational methods predict the nonlinear optical (NLO) properties of azo derivatives of this compound?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set models electronic transitions.
- NLO Metrics : Calculate hyperpolarizability (β) and refractive index (n₂) from dipole moments and polarizabilities .
- Experimental Validation : Z-scan technique with a 473 nm laser confirms NLO behavior .
Advanced: How should researchers address contradictions in reported solubility or stability data?
Methodological Answer:
- Reproducibility Tests : Replicate conditions from conflicting studies (e.g., pH, solvent purity).
- Advanced Analytics : Use HPLC-MS to identify degradation products under stress conditions (e.g., heat, light) .
- Meta-Analysis : Compare data across pharmacopeial standards (e.g., European Pharmacopoeia) and peer-reviewed studies .
Advanced: What are the dominant degradation pathways under accelerated stability testing?
Methodological Answer:
- Hydrolysis : Primary pathway in aqueous solutions; monitor via pH shifts and LC-MS .
- Oxidation : Susceptible to radical-mediated degradation; use antioxidants like BHT in formulations .
- Thermal Degradation : TGA-DSC analysis identifies decomposition thresholds (>200°C) .
Advanced: How can molecular docking studies elucidate interactions with vitamin B6-dependent enzymes?
Methodological Answer:
- Target Selection : Docking into pyridoxal kinase (PDB: 3GQC) using AutoDock Vina.
- Binding Affinity : Compare ΔG values of the compound and its derivatives to pyridoxine .
- Validation : Enzymatic assays (e.g., transaminase activity) correlate computational predictions with experimental data .
Advanced: What validation criteria ensure reproducibility in HPLC quantification of this compound?
Methodological Answer:
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v).
- Validation Parameters :
Advanced: What safety protocols are critical when handling this compound in research settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DCM) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
